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Technical Support Center: AZD2423 Preclinical
Data Translation
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers in improving the translational validity of preclinical data for the

CCR2 antagonist, AZD2423.

Frequently Asked Questions (FAQs)
Q1: What is AZD2423 and what is its mechanism of action?

AZD2423 is a potent, selective, and orally bioavailable non-competitive negative allosteric

modulator of the C-C chemokine receptor 2 (CCR2).[1] As a negative allosteric modulator, it

binds to a site on the receptor distinct from the endogenous ligand binding site, inhibiting

receptor signaling. CCR2 is a key receptor involved in the recruitment of monocytes and

macrophages to sites of inflammation and has been implicated in the pathophysiology of

neuropathic pain.[2][3]

Q2: What is the rationale for targeting CCR2 in neuropathic pain?

Preclinical studies have suggested that the chemokine CCL2 (also known as MCP-1), the

primary ligand for CCR2, is upregulated following nerve injury and contributes to the

development and maintenance of neuropathic pain.[4] By blocking the CCL2/CCR2 signaling
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axis, CCR2 antagonists like AZD2423 are expected to reduce the infiltration of immune cells

and the release of pro-inflammatory factors, thereby alleviating pain.

Q3: What were the key findings from the preclinical efficacy studies of AZD2423?

Preclinical studies in rodent models of neuropathic pain demonstrated that AZD2423 was

effective at reducing pain-like behaviors.[5] For example, in the Chung model of neuropathic

pain in rats, AZD2423 showed a dose-dependent reversal of heat hyperalgesia.

Q4: What were the outcomes of the clinical trials with AZD2423 for neuropathic pain?

Despite promising preclinical data, Phase IIa clinical trials in patients with post-traumatic

neuralgia and painful diabetic neuropathy (PDN) did not show a significant analgesic effect of

AZD2423 compared to placebo on the primary endpoint of average pain scores. Interestingly,

there was evidence of target engagement, as indicated by a reduction in monocyte levels in the

blood of patients treated with AZD2423.

Troubleshooting Guide: Bridging the Preclinical-
Clinical Gap
This guide addresses common challenges and questions that may arise when interpreting and

attempting to replicate or build upon the preclinical data for AZD2423, particularly in light of its

clinical trial outcomes.

Issue 1: Discrepancy between preclinical efficacy in rodent models and lack of efficacy in

human trials.

Possible Cause 1: Species differences in CCR2 pharmacology.

Question: Could differences between rat and human CCR2 receptors explain the

translational failure?

Answer: While not definitively proven for AZD2423, species differences in receptor

pharmacology are a known challenge in chemokine receptor drug development. It is

crucial to confirm that the binding affinity and functional activity of AZD2423 are

comparable between the rodent species used in preclinical models and human CCR2.
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Minor differences in amino acid sequences within the allosteric binding site could lead to

significant changes in drug potency and efficacy.

Possible Cause 2: Pharmacokinetic and pharmacodynamic (PK/PD) disconnect.

Question: Was the drug exposure in preclinical models predictive of the exposure in

humans?

Answer: The achieved plasma levels of AZD2423 in the clinical trials were reported to be

in line with predictions from data in healthy volunteers. However, it is important to

scrutinize the free drug concentrations at the site of action (peripheral nerve, spinal cord)

in the preclinical models and compare them to the estimated free concentrations in human

tissues. A presentation on AZD2423 indicated that in the rat pain model, peripheral

receptor occupancy was estimated at 80% with 17% in the central nervous system, while

in the human trials, the calculated peripheral and central receptor occupancies were 97%

and 90%, respectively. This suggests that while peripheral target engagement was high in

both, the central engagement might have differed significantly.

Possible Cause 3: Limitations of the preclinical models.

Question: Do the animal models of neuropathic pain fully recapitulate the human

condition?

Answer: Animal models, such as the spinal nerve ligation (Chung) model, are valuable

tools but may not fully capture the complexity and heterogeneity of human neuropathic

pain. The underlying pathophysiology of pain in these models may differ from that in

patients with long-standing diabetic neuropathy or post-traumatic neuralgia. Researchers

should consider using multiple, mechanistically distinct animal models to build a more

robust preclinical data package.

Issue 2: Unexpected or inconsistent results in in vitro assays.

Question: My in vitro chemotaxis or calcium flux assay results with AZD2423 are not

consistent. What could be the issue?

Answer:
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Cell Line and Passage Number: The responsiveness of cell lines like THP-1 to

chemokines can vary with passage number. It is recommended to use cells within a

defined low passage number range.

Assay Conditions: Ensure that assay parameters such as chemokine concentration,

incubation time, and cell density are optimized and consistent. For chemotaxis assays,

the choice of filter pore size and coating can also impact results.

Negative Allosteric Modulator Properties: As a negative allosteric modulator, the

inhibitory effect of AZD2423 may be influenced by the concentration of the orthosteric

ligand (CCL2). Ensure you are using a consistent and appropriate concentration of

CCL2 in your functional assays.

Data Presentation
Table 1: In Vitro Activity of AZD2423

Assay Type
Cell
Line/System

Ligand IC50 Reference

CCR2 Ca2+ Flux Not Specified Not Specified 1.2 nM

Chemotaxis THP-1 cells MCP-1 4 nM

Table 2: In Vivo Efficacy and Receptor Occupancy of AZD2423

Animal
Model

Efficacy
Endpoint

AZD2423
Effect

Receptor
Occupancy
(Rat)

Receptor
Occupancy
(Human,
Calculated)

Reference

Chung Heat

Hyperalgesia

(Rat)

Reversal of

heat

hyperalgesia

80% reversal

Peripheral:

80%, Central:

17%

Peripheral:

97%, Central:

90%

Experimental Protocols
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In Vitro Calcium Flux Assay for CCR2 Antagonism
This protocol is a general guideline and may require optimization for specific cell lines and

equipment.

Cell Preparation:

Culture a human cell line stably expressing CCR2 (e.g., HEK293-CCR2 or THP-1) to 80-

90% confluency.

Harvest the cells and resuspend them in an appropriate assay buffer (e.g., HBSS with 20

mM HEPES).

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) according to the

manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.

Wash the cells to remove excess dye and resuspend in assay buffer.

Assay Procedure:

Dispense the dye-loaded cells into a 96- or 384-well black, clear-bottom plate.

Add varying concentrations of AZD2423 to the wells and incubate for a predetermined

time (e.g., 15-30 minutes) at room temperature or 37°C.

Place the plate in a fluorescence plate reader capable of kinetic reads (e.g., FlexStation or

FLIPR).

Initiate the reading and, after establishing a baseline fluorescence, add a pre-determined

concentration of the CCR2 agonist CCL2 (MCP-1) to all wells.

Continue to measure the fluorescence intensity over time to monitor the intracellular

calcium concentration.

Data Analysis:

The increase in fluorescence upon agonist addition corresponds to calcium mobilization.
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Calculate the percentage of inhibition of the CCL2-induced calcium flux for each

concentration of AZD2423.

Determine the IC50 value by fitting the concentration-response data to a four-parameter

logistic equation.

THP-1 Chemotaxis Assay
This protocol describes a common method for assessing the effect of CCR2 antagonists on

monocyte migration.

Cell Culture:

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-

mercaptoethanol. Maintain the cell density between 1x10^5 and 1x10^6 cells/mL.

Assay Setup:

Use a transwell migration plate with a polycarbonate membrane (e.g., 5 µm pore size).

In the lower chamber, add assay medium (e.g., serum-free RPMI) containing a

chemoattractant concentration of CCL2 (MCP-1). Also include wells with assay medium

alone as a negative control.

In the upper chamber, add THP-1 cells that have been pre-incubated with varying

concentrations of AZD2423 or vehicle control.

Incubation:

Incubate the plate at 37°C in a 5% CO2 incubator for a period of 2-4 hours to allow for cell

migration.

Quantification of Migration:

After incubation, remove the non-migrated cells from the upper surface of the membrane.

Fix and stain the migrated cells on the lower surface of the membrane.
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Count the number of migrated cells in several fields of view under a microscope.

Alternatively, a fluorescent dye can be used to label the cells, and migration can be

quantified using a fluorescence plate reader.

Data Analysis:

Calculate the percentage of inhibition of CCL2-induced chemotaxis for each concentration

of AZD2423.

Determine the IC50 value from the concentration-response curve.

Chung Model of Neuropathic Pain (Spinal Nerve
Ligation)
This is a surgical model and should be performed by trained personnel in accordance with

institutional animal care and use guidelines.

Animal Preparation:

Use adult male Sprague-Dawley rats (200-250 g).

Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane or a

ketamine/xylazine mixture).

Surgical Procedure:

Make a dorsal midline incision at the level of the lumbar spine.

Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a silk

suture.

Close the muscle and skin layers with sutures or staples.

Administer post-operative analgesics as required.

Behavioral Testing:
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Allow the animals to recover for at least 3-7 days post-surgery.

Assess the development of neuropathic pain-like behaviors, such as mechanical allodynia

(using von Frey filaments) and thermal hyperalgesia (using a radiant heat source).

Once a stable baseline of hypersensitivity is established, administer AZD2423 or vehicle

orally.

Perform behavioral testing at various time points after drug administration to evaluate its

analgesic effect.

Data Analysis:

The withdrawal threshold (in grams for mechanical allodynia) or latency (in seconds for

thermal hyperalgesia) is recorded.

The percentage reversal of hypersensitivity is calculated relative to the pre-drug baseline

and the response of sham-operated or naive animals.

Dose-response curves can be generated to determine the effective dose (ED50).
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Caption: AZD2423 Signaling Pathway
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Caption: AZD2423 Translational Validity Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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